

# Spectroscopic Profile of Kaempferol 3-O-sophoroside: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **kaempferol 3-O-sophoroside**

Cat. No.: **B10825238**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **kaempferol 3-O-sophoroside**, a naturally occurring flavonoid glycoside. The information detailed below is essential for the identification, characterization, and quantification of this compound in various matrices, including plant extracts and pharmaceutical preparations. This document presents mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual representation of the analytical workflow.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the structural elucidation of flavonoid glycosides. The analysis of **kaempferol 3-O-sophoroside** by techniques such as UPLC-Q-TOF-MS/MS provides accurate mass measurements and characteristic fragmentation patterns.

Table 1: Mass Spectrometry Data for **Kaempferol 3-O-sophoroside**

| Parameter                       | Value                                         | Source              |
|---------------------------------|-----------------------------------------------|---------------------|
| Molecular Formula               | $C_{27}H_{30}O_{16}$                          | N/A                 |
| Molecular Weight                | 610.52 g/mol                                  | N/A                 |
| Negative Ion Mode ( $[M-H]^-$ ) |                                               |                     |
| Precursor Ion (m/z)             | 609.1461                                      | <a href="#">[1]</a> |
| Major Fragment Ions (m/z)       | 447 ( $[M-H-Glc]^-$ ), 285 ( $[M-H-2Glc]^-$ ) | <a href="#">[1]</a> |
| Positive Ion Mode ( $[M+H]^+$ ) |                                               |                     |
| Precursor Ion (m/z)             | 611.1607                                      | N/A                 |
| Major Fragment Ions (m/z)       | 449 ( $[M+H-Glc]^+$ ), 287 ( $[M+H-2Glc]^+$ ) | N/A                 |

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, assigned NMR dataset for **kaempferol 3-O-sophoroside** is not readily available in the reviewed literature, the following tables present the  $^1H$  and  $^{13}C$  NMR data for the closely related compound, kaempferol 3-O-rutinoside, in DMSO-d<sub>6</sub>. This data serves as a valuable reference for the identification and structural confirmation of kaempferol glycosides, as the core kaempferol aglycone signals will be very similar, with primary differences observed in the sugar moieties.[\[2\]](#)

Table 2:  $^1H$  NMR (400 MHz, DMSO-d<sub>6</sub>) Data for Kaempferol 3-O-rutinoside[\[2\]](#)

| Position                | $\delta$ (ppm) | Multiplicity | J (Hz) |
|-------------------------|----------------|--------------|--------|
| Aglcone                 |                |              |        |
| 6                       | 6.18           | d            | 2.0    |
| 8                       | 6.40           | d            | 2.0    |
| 2'                      | 7.98           | d            | 8.7    |
| 3'                      | 6.89           | d            | 8.7    |
| 5'                      | 6.89           | d            | 8.7    |
| 6'                      | 7.98           | d            | 8.7    |
| Glucose Moiety          |                |              |        |
| 1"                      | 5.30           | d            | 7.3    |
| Rhamnose Moiety         |                |              |        |
| 1'''                    | 4.39           | s            |        |
| 6''' (CH <sub>3</sub> ) | 0.99           | d            | 6.1    |

Table 3: <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) Data for Kaempferol 3-O-rutinoside[2]

| Position | $\delta$ (ppm) | Position        | $\delta$ (ppm) |  |
|----------|----------------|-----------------|----------------|--|
| Aglycone |                | Glucose Moiety  |                |  |
| 2        | 157.15         | 1"              | 101.96         |  |
| 3        | 133.61         | 2"              | 74.63          |  |
| 4        | 177.64         | 3"              | 76.84          |  |
| 5        | 161.57         | 4"              | 70.79          |  |
| 6        | 99.55          | 5"              | 76.16          |  |
| 7        | 166.16         | 6"              | 67.36          |  |
| 8        | 94.39          | Rhamnose Moiety |                |  |
| 9        | 157.04         | 1'''            | 101.26         |  |
| 10       | 103.95         | 2'''            | 70.34          |  |
| 1'       | 121.26         | 3'''            | 71.05          |  |
| 2'       | 131.28         | 4'''            | 72.30          |  |
| 3'       | 115.59         | 5'''            | 68.71          |  |
| 4'       | 160.51         | 6'''            | 18.33          |  |
| 5'       | 115.59         |                 |                |  |
| 6'       | 131.28         |                 |                |  |

## Experimental Protocols

### Isolation of Kaempferol Glycosides from Plant Material[3][4]

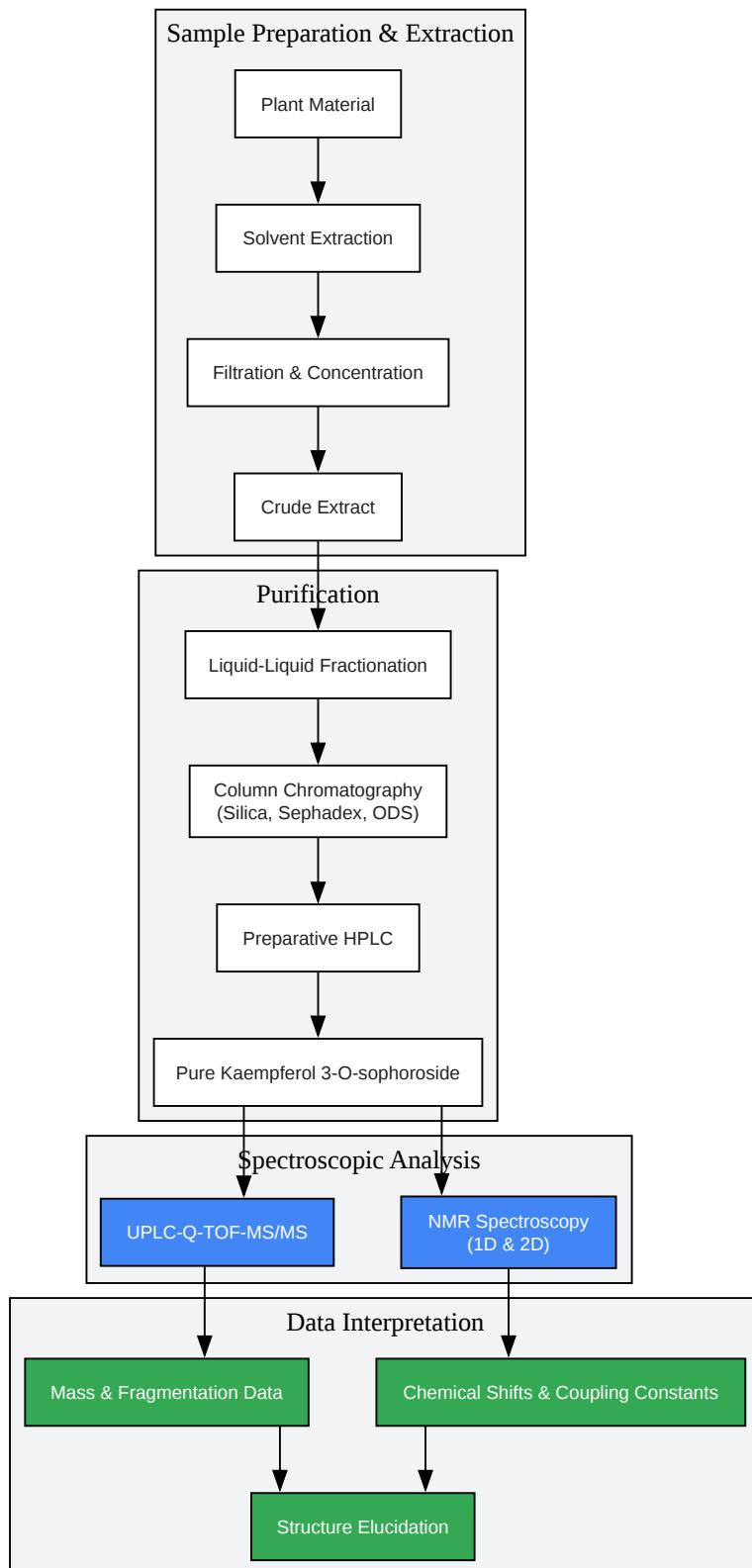
A general procedure for the isolation of kaempferol glycosides from plant material is as follows:

- Extraction: Dried and powdered plant material is extracted with a hydroalcoholic solution (e.g., 70% methanol or ethanol) at room temperature with agitation. The process is repeated multiple times to ensure exhaustive extraction.

- Fractionation: The combined crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides typically concentrate in the ethyl acetate and n-butanol fractions.
- Chromatographic Purification: The flavonoid-rich fractions are subjected to a series of column chromatography steps for purification.
  - Sephadex LH-20 Column Chromatography: Elution with methanol is used for initial cleanup and separation based on molecular size.
  - Silica Gel Column Chromatography: A gradient elution system (e.g., dichloromethane-methanol-water mixtures) is employed to separate compounds based on polarity.
  - Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography with a methanol-water gradient is used for finer purification.
- Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) may be used to obtain highly pure compounds.

## UPLC-Q-TOF-MS/MS Analysis[5][6]

- Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7  $\mu$ m, 2.1 mm x 100 mm) is used for separation.
- Mobile Phase: A gradient elution is typically employed using a binary solvent system:
  - Solvent A: Water with 0.1% formic acid
  - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-40% B; 25-30 min, 40-100% B, followed by a re-equilibration step.
- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection.


- ESI Conditions:
  - Ionization Mode: Positive and negative
  - Capillary Voltage: 3.0-4.0 kV
  - Cone Voltage: 30-40 V
  - Source Temperature: 100-120 °C
  - Desolvation Temperature: 350-450 °C
  - Desolvation Gas Flow: 600-800 L/h
- Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500. MS/MS data is generated using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

## NMR Spectroscopy[7]

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>, in a 5 mm NMR tube.
- Spectrometer: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR: Standard parameters are used for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: A proton-decoupled sequence is used to obtain the <sup>13</sup>C spectrum.
- 2D NMR: To aid in structural elucidation and complete assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

## Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **kaempferol 3-O-sophoroside**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of **kaempferol 3-O-sophoroside**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. efashare.b-cdn.net [efashare.b-cdn.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Kaempferol 3-O-sophoroside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10825238#spectroscopic-data-nmr-ms-of-kaempferol-3-o-sophoroside>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)